2-((5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)hexanoic acid
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Description
2-((5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)hexanoic acid is a useful research compound. Its molecular formula is C14H20N2O5S and its molecular weight is 328.38. The purity is usually 95%.
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Scientific Research Applications
Reactions with NH Nucleophiles
A study by Şener et al. explored the reactions of a similar ethoxycarbonyl compound with NH nucleophiles, leading to the synthesis of various derivatives such as quinoxaline, pyrimidine, and benzoylmalonic acid derivatives. These reactions showcase the compound's versatility in chemical synthesis and potential applications in developing new materials or pharmaceuticals (Şener et al., 2004).
Synthesis of Heterocyclic Compounds
Abu‐Hashem et al. documented the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. The research demonstrates the potential of ethoxycarbonyl derivatives in creating bioactive molecules for therapeutic applications (Abu‐Hashem et al., 2020).
Biginelli Compounds Synthesis
Kappe and Roschger investigated reactions of Biginelli compounds, which are closely related to the ethoxycarbonyl derivatives in structure and functionality. These studies contribute to the understanding of the compound's reactivity and potential in synthesizing complex molecules with pharmaceutical relevance (Kappe & Roschger, 1989).
Swern Oxidation Modification
Liu and Vederas modified the Swern oxidation process using a compound structurally similar to the one , showcasing its utility in organic synthesis and potential for creating a variety of chemical entities. This study highlights the compound's role in improving synthetic methodologies (Liu & Vederas, 1996).
Ionic Liquid-Promoted Synthesis
Tiwari et al. reported an ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, demonstrating the compound's application in facilitating environmentally friendly and efficient chemical reactions. This research underscores its potential in green chemistry and the development of novel antimicrobial agents (Tiwari et al., 2018).
Properties
IUPAC Name |
2-[(5-ethoxycarbonyl-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-4-6-7-9(12(17)18)22-11-10(13(19)21-5-2)8(3)15-14(20)16-11/h9H,4-7H2,1-3H3,(H,17,18)(H,15,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGIFDMMARWGIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)SC1=NC(=O)NC(=C1C(=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.